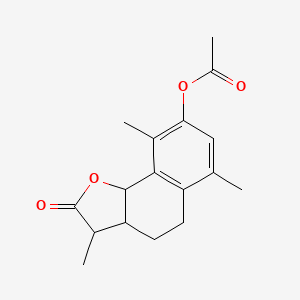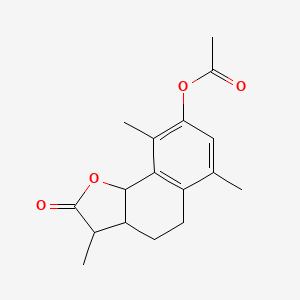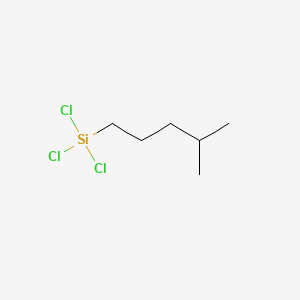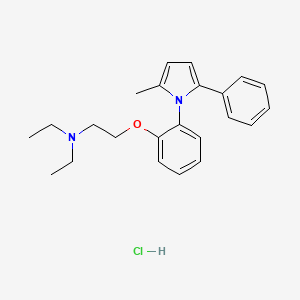
Trifluorosilylcobalt tetracarbonyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluorosilylcobalt tetracarbonyl is an organometallic compound with the chemical formula C₄CoF₃O₄Si. It is a member of the transition metal carbonyl family, characterized by the presence of carbonyl (CO) ligands attached to a central metal atom. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trifluorosilylcobalt tetracarbonyl can be synthesized through the reaction of cobalt carbonyl complexes with trifluorosilane. The typical reaction involves the use of cobalt tetracarbonyl as a starting material, which reacts with trifluorosilane under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial production would also focus on ensuring safety and minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Trifluorosilylcobalt tetracarbonyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The carbonyl ligands can be substituted by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and mild heating.
Major Products:
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt species.
Substitution: New organometallic complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Trifluorosilylcobalt tetracarbonyl has several applications in scientific research:
Biology: Its potential use in biological systems is being explored, particularly in the study of metal-carbonyl interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the field of metal-based drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which trifluorosilylcobalt tetracarbonyl exerts its effects involves the coordination of the carbonyl ligands to the central cobalt atom. This coordination creates a stable complex that can undergo various chemical transformations. The molecular targets and pathways involved include interactions with other metal centers, ligands, and substrates in catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
- Trichlorosilylcobalt tetracarbonyl
- Trimethylsilylcobalt tetracarbonyl
- Cobalt tetracarbonyl
Comparison: Trifluorosilylcobalt tetracarbonyl is unique due to the presence of the trifluorosilyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness influences its reactivity, stability, and applications in various fields .
Eigenschaften
CAS-Nummer |
15693-79-5 |
|---|---|
Molekularformel |
C4CoF3O4Si |
Molekulargewicht |
256.05 g/mol |
InChI |
InChI=1S/4CO.Co.F3Si/c4*1-2;;1-4(2)3 |
InChI-Schlüssel |
CZSILKLDMPCKGR-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].F[Si](F)F.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13735172.png)








![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)

![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)

